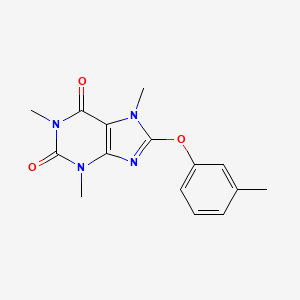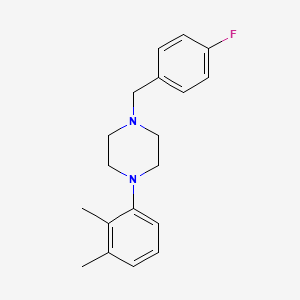
1,3,7-trimethyl-8-(3-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,7-trimethyl-8-(3-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione, commonly known as caffeine, is a naturally occurring stimulant found in coffee, tea, and chocolate. Caffeine is widely consumed around the world and is known for its ability to increase alertness and improve cognitive performance. In
作用機序
Caffeine works by blocking the action of adenosine, a neurotransmitter that promotes sleep and suppresses arousal. By blocking adenosine, caffeine increases the activity of other neurotransmitters, including dopamine and norepinephrine, which promote alertness and improve cognitive performance.
Biochemical and Physiological Effects:
Caffeine has a wide range of biochemical and physiological effects on the human body. It has been shown to increase heart rate, blood pressure, and respiratory rate. Caffeine also stimulates the central nervous system, leading to increased alertness and improved cognitive performance. Additionally, caffeine has been shown to increase the production of certain hormones, such as cortisol and adrenaline, which can lead to increased energy and improved physical performance.
実験室実験の利点と制限
Caffeine is a widely used compound in laboratory experiments due to its well-known effects on the human body. It is relatively easy to obtain and is cost-effective. However, caffeine also has limitations in laboratory experiments, including its potential to interact with other compounds and its narrow therapeutic window.
将来の方向性
There are several future directions for caffeine research, including its potential therapeutic effects, such as its ability to reduce the risk of certain diseases. Additionally, there is ongoing research into the optimal dosage and timing of caffeine consumption for maximum benefits. Finally, there is a growing interest in the use of caffeine as a performance-enhancing drug in sports and other activities.
Conclusion:
In conclusion, caffeine is a widely consumed stimulant that has been extensively studied for its effects on the human body. It has a wide range of biochemical and physiological effects and is commonly used in laboratory experiments. There are several future directions for caffeine research, including its potential therapeutic effects and its use as a performance-enhancing drug.
合成法
Caffeine can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and biocatalytic methods. The most common method of synthesis is through the extraction of caffeine from coffee beans or tea leaves. The extracted caffeine is then purified and processed to obtain a pure form of caffeine.
科学的研究の応用
Caffeine has been extensively studied for its effects on the human body. It has been shown to improve cognitive performance, increase alertness, and enhance physical performance. Caffeine has also been studied for its potential therapeutic effects, including its ability to reduce the risk of certain diseases such as Parkinson's disease, Alzheimer's disease, and liver cancer.
特性
IUPAC Name |
1,3,7-trimethyl-8-(3-methylphenoxy)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-9-6-5-7-10(8-9)22-14-16-12-11(17(14)2)13(20)19(4)15(21)18(12)3/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLHQUSTGQLZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24790828 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,3,7-trimethyl-8-(3-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5754223.png)






![5-{2-cyano-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5754269.png)

![N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5754279.png)
![[3-ethoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5754285.png)


